molecular formula C14H12N2 B6146764 3-methyl-1-phenyl-1H-indazole CAS No. 1575-29-7

3-methyl-1-phenyl-1H-indazole

Cat. No.: B6146764
CAS No.: 1575-29-7
M. Wt: 208.26 g/mol
InChI Key: HFZUNQHPBDQQAK-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-indazole (CID 11367779) is a chemical compound with the molecular formula C14H12N2, which serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research . The indazole nucleus is a privileged structure in pharmacology, found in a broad spectrum of FDA-approved drugs and experimental therapeutics . Notably, 3-substituted indazoles, such as this derivative, are of particular interest as they can be challenging to synthesize by conventional means but often exhibit exceptional pharmaceutical potential . The primary research applications of this compound are rooted in its role as a key precursor for the construction of more complex, biologically active molecules. Indazole derivatives are frequently investigated as potent inhibitors for various oncology targets, including tyrosine kinases and poly[ADP-ribose]polymerase (PARP) . Drugs like Pazopanib and Niraparib, which share the indazole core, underscore the therapeutic significance of this structural class . Furthermore, indazole motifs are explored for a wide range of other biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects . Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling and silver(I)-mediated intramolecular oxidative C–H amination, enable efficient functionalization of this scaffold, facilitating the exploration of structure-activity relationships (SAR) . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1575-29-7

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-1-phenylindazole

InChI

InChI=1S/C14H12N2/c1-11-13-9-5-6-10-14(13)16(15-11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

HFZUNQHPBDQQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methyl 1 Phenyl 1h Indazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Indazoles

The construction of the 1H-indazole core can be achieved through several established and emerging synthetic routes. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, and the choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation reactions represent one of the most traditional and widely used methods for the synthesis of the indazole nucleus. These reactions typically involve the formation of a key N-N bond and subsequent or concurrent cyclization to form the bicyclic system. A common approach is the reaction of a suitably substituted o-nitrobenzaldehyde with a hydrazine (B178648) derivative, followed by reductive cyclization. chemicalbook.com For instance, the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzaldehydes with anilines in the presence of a reducing agent like triethyl phosphite, can be employed to synthesize 2-phenyl-2H-indazoles. nih.gov

Another classical approach involves the condensation of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation, to yield 1H-indazole. chemicalbook.com More direct methods include the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate, which provides 3-aminoindazole. chemicalbook.com These methods, while effective, can sometimes be limited by harsh reaction conditions or the availability of specific precursors.

Modern variations of cyclocondensation reactions aim to improve efficiency and substrate scope. For example, a one-pot synthesis of 1H-indazoles has been developed from 2-haloacetophenones through a copper-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com

Intramolecular oxidative C-H bond amination has emerged as a powerful strategy for the synthesis of 1H-indazoles, offering a more atom-economical and direct approach compared to classical methods. This methodology typically involves the in situ formation of a reactive nitrogen species that undergoes cyclization onto an adjacent C-H bond of an aromatic ring.

A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. This process has been shown to be effective for the synthesis of a variety of 3-substituted 1H-indazoles. nih.govacs.orgacs.org The reaction is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.org This method is particularly valuable for synthesizing indazoles with diverse functional groups at the 3-position, including amide, ketone, ester, olefin, and aryl groups, which can be challenging to introduce using other synthetic routes. nih.govacs.org

Similarly, iodine-mediated direct aryl C-H amination of ketone hydrazones provides another metal-free approach to 1H-indazoles. nih.gov The use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant has also been reported for the direct aryl C-H amination of arylhydrazones, demonstrating good functional group tolerance. nih.gov

Palladium catalysis has revolutionized the synthesis of N-heterocycles, and indazoles are no exception. Palladium-catalyzed reactions offer mild conditions, high efficiency, and broad functional group tolerance, making them highly attractive for the synthesis of complex molecules.

One of the key applications of palladium catalysis in indazole synthesis is the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This method allows for the formation of the indazole nucleus under very mild conditions and is compatible with a wide range of acid- or base-sensitive functional groups. nih.gov Furthermore, palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones provides an alternative route to indazoles. nih.gov

Palladium-catalyzed oxidative alkenylation of (1H)- and (2H)-indazole derivatives has also been developed, enabling the direct introduction of alkenyl groups at the C3- and C7-positions. acs.orgnih.gov For instance, using Pd(OAc)₂ as the catalyst and Ag₂CO₃ as the oxidant promotes selective C3-monoalkenylation. acs.orgnih.gov This methodology has been successfully applied to the total synthesis of the drug candidate gamendazole. acs.orgnih.gov

Direct C3-arylation of 1H-indazoles, which has been a significant challenge, can be achieved using palladium catalysis on water as a solvent. nih.gov This method utilizes Pd(OAc)₂ with PPh₃ as a ligand to afford C3-arylated indazoles in moderate to good yields. nih.gov Additionally, palladium-catalyzed denitrative N-arylation of nitroarenes with indoles provides a route to N-arylindazoles. rsc.org

The following table summarizes selected palladium-catalyzed reactions for the synthesis and functionalization of indazoles:

Reaction TypeCatalyst/ReagentsSubstrateProductYield (%)Reference
Intramolecular AminationPd(OAc)₂/dppf/tBuONaN-aryl-N-(o-bromobenzyl)hydrazines2-aryl-2H-indazoles- researchgate.net
Oxidative AlkenylationPd(OAc)₂/Ag₂CO₃(1H)-indazolesC3-alkenylated (1H)-indazolesGood acs.orgnih.gov
Direct C3-ArylationPd(OAc)₂/PPh₃1H-indazoleC3-arylated 1H-indazolesModerate to Good nih.gov
Oxidative BenzannulationPd(OAc)₂/Cu(OAc)₂·H₂OPyrazoles and internal alkynesSubstituted indazoles- acs.org

This table presents a selection of reactions and is not exhaustive.

Copper-catalyzed reactions have become a valuable and cost-effective alternative to palladium-catalyzed methods for the synthesis of indazoles. Copper catalysts can promote various transformations, including C-N bond formation and oxidative cyclizations.

A significant application of copper catalysis is the intramolecular N-arylation of o-chlorinated arylhydrazones to produce N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.orgnih.gov While yields may sometimes be lower than with o-brominated precursors, the use of more readily available and less expensive o-chloroarylhydrazones makes this an attractive approach. beilstein-journals.orgnih.govresearchgate.net

Copper-promoted oxidative intramolecular C-H amination of hydrazones using a cleavable directing group offers a facile and efficient route to 1H-indazoles under mild conditions. dntb.gov.ua Furthermore, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, allows for the synthesis of 2H-indazoles through sequential C-N and N-N bond formation. acs.org

Copper(II) acetate (B1210297) can also catalyze the reaction of 2-formylboronic acids with diazodicarboxylates, followed by ring closure, to yield 1N-alkoxycarbonyl indazoles. nih.gov A ligand-free copper-catalyzed N-arylation of indazole with aryl bromides has also been reported, offering a simple and viable protocol. tandfonline.com

The table below highlights some copper-mediated reactions for indazole synthesis:

Reaction TypeCatalyst/ReagentsSubstrateProductYield (%)Reference
Intramolecular N-ArylationCuI/ligando-chlorinated arylhydrazonesN-phenyl-1H-indazoles10-70 beilstein-journals.orgnih.gov
Oxidative C-H AminationCopper catalystHydrazones with directing group1H-indazolesExcellent dntb.gov.ua
Three-Component ReactionCuI/TMEDA2-bromobenzaldehydes, primary amines, NaN₃2H-indazolesUp to 92 acs.org
C-N Bond FormationCu(OAc)₂2-formylboronic acids, diazodicarboxylates1N-alkoxycarbonyl indazoles- nih.gov

This table presents a selection of reactions and is not exhaustive.

Electrochemical synthesis has emerged as a green and sustainable alternative for the construction of indazole rings. doaj.org These methods often avoid the use of harsh reagents and metal catalysts, relying on electricity as a "traceless" oxidant or reductant. nih.gov

A notable electrochemical approach involves the selective synthesis of 1H-indazoles and their N-oxides. The outcome of the reaction can be controlled by the choice of cathode material. researchgate.netselleckchem.comnih.gov For example, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, while a zinc cathode can lead to the deoxygenated 1H-indazoles. researchgate.netnih.gov This strategy has been applied to the late-stage functionalization of bioactive molecules. researchgate.netselleckchem.comnih.gov

Another electrochemical method describes the intramolecular N(sp²)–H/N(sp³)–H coupling for the synthesis of 1H-indazoles at room temperature, using ammonia (B1221849) as the nitrogen source. rsc.org Furthermore, an electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed for the synthesis of 1H-indazole derivatives. rsc.org The electrochemical synthesis of N,N′-disubstituted indazolin-3-ones via an intramolecular anodic dehydrogenative N–N coupling reaction has also been reported. nih.gov

Regioselective Functionalization of the Indazole Nucleus

The regioselective functionalization of the indazole nucleus is crucial for the development of new derivatives with specific biological activities. chim.it The indazole ring possesses multiple sites for substitution, and controlling the regioselectivity of these reactions is a key challenge in synthetic chemistry.

Due to the presence of two nitrogen atoms, indazoles can exist as 1H- and 2H-tautomers, which can lead to mixtures of N1- and N2-alkylated or arylated products. nih.govbeilstein-journals.org The regioselectivity of N-substitution is influenced by the reaction conditions, the nature of the electrophile, and the substituents already present on the indazole ring. nih.govbeilstein-journals.org For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, high N1-selectivity can be achieved using NaH in THF, potentially through chelation of the sodium cation. nih.govbeilstein-journals.org

C-H functionalization has become a powerful tool for the direct introduction of substituents onto the indazole ring, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed direct C3-arylation of 1H-indazoles has been achieved, addressing a long-standing challenge in indazole chemistry. nih.gov Oxidative C7-alkenylation of 3-substituted (1H)-indazoles has also been developed. acs.orgnih.gov

Rhodium-catalyzed C-H activation has been employed for the ortho-acylmethylation of 2-phenylindazole derivatives. researchgate.net Furthermore, a site-selective C7 oxidative arylation of 1H-indazoles can be achieved with a directing electron-withdrawing group at the C4 position. researchgate.net

N-Alkylation and N-Arylation Strategies

The functionalization of the indazole nitrogen atoms (N1 and N2) is a fundamental strategy for modifying the properties of indazole-based compounds. The regioselectivity of N-alkylation is often challenging, as reactions can yield a mixture of N1 and N2 isomers, influenced by substrate electronics, reagents, and reaction conditions. nih.gov

N-Alkylation: The alkylation of the indazole core is sensitive to the base and solvent system employed. Studies have shown that for many C3-substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides good selectivity for the N1-alkylated product. nih.gov Conversely, conditions such as using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can also favor N1 substitution for certain substrates, including C3-methyl substituted indazoles. nih.gov The steric bulk of substituents on the indazole ring plays a significant role in directing the alkylation to the N1 position. nih.gov For instance, a thermodynamically driven approach using specific conditions has been developed to achieve highly selective N1-alkylation, proving to be scalable for manufacturing purposes. nih.govrsc.org In contrast, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer. nih.gov Other methods have been specifically developed to achieve selective N2-alkylation using alkyl 2,2,2-trichloroacetimidates catalyzed by trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity of 3-Substituted Indazoles

C3-Substituent Conditions N1:N2 Ratio Reference
-CH₃ NaH, THF High N1 selectivity nih.gov
-CH₃ Cs₂CO₃, DMF Improved N1 selectivity nih.gov
-COOCH₃ DEAD, PPh₃, n-pentanol (Mitsunobu) 1:2.5 nih.gov
Various TfOH, Alkyl 2,2,2-trichloroacetimidates Selective for N2 organic-chemistry.org
Various K₂CO₃, Alkyl Halide, NMP/toluene (B28343) High N1 selectivity (Thermodynamic control) nih.gov

This table is a representative summary of trends discussed in the cited literature.

N-Arylation: N-Arylation strategies often involve transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a route to N-phenyl-1H-indazoles. nih.gov This method involves reacting the arylhydrazone with a copper(I) iodide catalyst, potassium hydroxide (B78521) as a base, and 1,10-phenanthroline (B135089) as a ligand in DMF at elevated temperatures. nih.gov While yields can be moderate, this approach is valuable for accessing N-aryl indazoles from readily available starting materials. nih.gov Palladium catalysis is also widely used for intramolecular amination to form the indazole ring, for instance, from N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org

C3-Functionalization via Arylation and Allylation

Direct functionalization at the C3 position of the indazole ring is synthetically challenging due to the lower reactivity of this position compared to the nitrogen atoms. nih.gov However, significant progress has been made, particularly through metal-catalyzed cross-coupling reactions.

C3-Arylation: Palladium-catalyzed direct C3-arylation has emerged as a powerful tool. One effective system employs a Pd(OAc)₂ catalyst with 1,10-phenanthroline as a ligand to couple 1-substituted indazoles with various aryl halides. researchgate.net The choice of solvent can be crucial; for example, using toluene or similar non-polar solvents has been found to be critical for selectivity and reactivity in the C3-arylation of 1H-indazoles with aryl iodides or bromides, avoiding the need for silver additives. nih.gov A "greener" approach has been developed using water as a solvent with a Pd(OAc)₂ catalyst and PPh₃ as a ligand, successfully yielding C3-arylated 1H-indazoles. mdpi.com This method was demonstrated on 1-phenyl-1H-indazole, affording the desired C3-arylated products. mdpi.comresearchgate.net

Table 2: Palladium-Catalyzed Direct C3-Arylation of 1-Substituted Indazoles

1-Substituent Aryl Halide Catalyst/Ligand Base Solvent Yield Reference
-CH₃ 4-Iodotoluene Pd(OAc)₂ / 1,10-phenanthroline K₂CO₃ DMA 58% researchgate.net
-Phenyl 4-Iodotoluene Pd(OAc)₂ / PPh₃ K₂CO₃ Water 58% mdpi.com
-Phenyl 4-Bromoanisole Pd(OAc)₂ / PPh₃ K₂CO₃ Water 51% mdpi.com
-H Iodobenzene Pd(OAc)₂ / 1,10-phenanthroline K₂CO₃ Toluene 86% nih.gov

Data compiled from cited research articles.

C3-Allylation: C3-allylation introduces a versatile functional group for further synthetic transformations. A highly C3-selective allylation has been achieved using copper hydride (CuH) catalysis. mit.edusemanticscholar.org This method utilizes an "umpolung" strategy where N-(benzoyloxy)indazoles act as electrophiles, reacting with allyl copper species. mit.edu This approach is particularly significant as it allows for the creation of C3-allylated indazoles, including those with quaternary stereocenters, with high efficiency. mit.edusemanticscholar.org

Stereoselective Synthesis of Chiral Indazole Derivatives

The development of stereoselective methods to produce chiral indazole derivatives is of high interest for medicinal chemistry, as stereochemistry often dictates biological activity. A key advancement in this area is the enantioselective synthesis of indazoles featuring a C3-quaternary chiral center. mit.edu This has been accomplished through a copper-hydride-catalyzed C3-selective allylation of N-(benzoyloxy)indazoles. semanticscholar.org The reaction proceeds with high levels of enantioselectivity, governed by a six-membered Zimmerman-Traxler-type transition state. mit.edusemanticscholar.org This methodology provides efficient access to a variety of C3-allyl-1H-indazoles with quaternary stereocenters, which are challenging structures to synthesize using other methods. nih.govmit.edu

Synthesis of Specifically Substituted 3-methyl-1-phenyl-1H-indazole Analogues

Preparation of Nitro-Substituted Indazoles

Nitro-substituted indazoles are valuable intermediates that can be further functionalized. A general one-pot synthesis for 1-aryl-1H-indazoles has been adapted for the preparation of nitro-substituted analogues. mdpi.com Specifically, 3-methyl-1-phenyl-5-nitro-1H-indazole can be synthesized in high yield by the reaction of 3-methyl-5-nitro-1H-indazole with an appropriate phenylating agent. mdpi.com Another route involves the diazotization of 2-ethyl-5-nitroaniline (B1661927) followed by cyclization to form 3-methyl-6-nitroindazole. chemicalbook.com The methylation of 3-methyl-6-nitro-1H-indazole using dimethyl carbonate can then be used to produce derivatives like 2,3-dimethyl-6-nitro-2H-indazole. google.com

Table 3: Synthesis of Selected Nitro-Substituted this compound Analogues

Compound Name Starting Materials Yield Reference
3-Methyl-1-phenyl-5-nitro-1H-indazole 3-Methyl-5-nitro-1H-indazole, Phenylboronic acid 95% mdpi.com
1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole 3-Methyl-5-nitro-1H-indazole, 4-Chlorophenylboronic acid 93% mdpi.com
3-Methyl-5-nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole 3-Methyl-5-nitro-1H-indazole, 4-(Trifluoromethyl)phenylboronic acid 70% mdpi.com

Yields are as reported in the cited literature.

Derivatization for Pharmacophore Integration

The indazole scaffold is considered a privileged structure and a key pharmacophore in drug design. nih.govmdpi.com Derivatization of the this compound core is performed to introduce or modify functional groups that can interact with biological targets, thereby modulating pharmacological activity. These modifications can involve various synthetic transformations targeting different positions of the indazole ring system.

For instance, C3-arylation, as previously discussed, introduces bi-aryl motifs common in kinase inhibitors. nih.govmdpi.com The synthesis of carboxamide derivatives is another common strategy. Carboxylic acid precursors, which can be installed at various positions, are converted to acyl chlorides and reacted with amines to generate a diverse library of amides. nih.gov The introduction of sulfonamide groups is also a known strategy for pharmacophore integration, achieved by reacting amino-indazole intermediates with various aryl sulfonyl chlorides. researchgate.net These derivatizations are crucial for exploring the structure-activity relationship (SAR) of new chemical entities. mdpi.com

Modern Methodological Advancements in Indazole Synthesis

Recent years have seen the emergence of innovative and more efficient methods for constructing the indazole ring and its derivatives. nih.gov These advancements often focus on improving atom economy, reducing step counts, and enabling access to novel substitution patterns.

Key modern strategies include:

Transition-Metal-Catalyzed C-H Activation/Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach. Palladium-catalyzed C-H arylation at various positions (C3, C7) of the indazole nucleus has become a prominent strategy. nih.govnih.govresearchgate.net Rhodium and copper have also been used to catalyze C-H activation and subsequent C-N/N-N coupling to form the indazole ring. nih.gov

One-Pot and Multicomponent Reactions: These reactions combine several synthetic steps into a single operation, increasing efficiency. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been developed for the synthesis of 2H-indazoles. organic-chemistry.org A one-pot synthesis of 1-aryl-1H-indazoles from hydrazones has also been reported. mdpi.com

Flow Chemistry: The use of flow reactors for indazole synthesis allows for better control over reaction parameters, improved safety, and easier scalability. A general one-step synthesis of substituted indazoles using a flow reactor has been successfully demonstrated. mdpi.com

Novel Cyclization Strategies: New ways to form the pyrazole ring of the indazole system are continuously being explored. These include silver(I)-mediated intramolecular oxidative C-H amination and the cyclization of o-haloaryl N-sulfonylhydrazones. nih.govnih.gov Another approach involves the [3+2] annulation of arynes and hydrazones. organic-chemistry.org

These modern methods provide powerful alternatives to classical syntheses (like the Jacobson or Davis-Beirut reactions), often with broader substrate scope, milder conditions, and improved regioselectivity. nih.gov

Green Chemistry Principles in Indazole Synthesis

The application of green chemistry principles to the synthesis of indazole scaffolds is a significant area of research, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, renewable materials, and energy-efficient methods.

Several innovative approaches have been developed that align with green chemistry tenets for the synthesis of 1H-indazoles. One notable method involves the use of natural, biodegradable catalysts. For instance, researchers have successfully utilized lemon peel powder as an efficient, green, and natural catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate. researchgate.net This method often employs ultrasound irradiation, which can lead to higher yields in shorter reaction times compared to conventional heating. researchgate.net

The use of environmentally benign solvents is another cornerstone of green indazole synthesis. Polyethylene glycol (PEG), particularly PEG-300 and PEG-400, has been employed as a green solvent medium. nih.govorganic-chemistry.org PEG is non-toxic, biodegradable, and recyclable, making it a sustainable alternative to volatile organic solvents. In one approach, copper(I) oxide nanoparticles (Cu₂O-NP) were used as a catalyst in PEG 300 for a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide to yield 2H-indazole derivatives. organic-chemistry.org

Heterogeneous catalysis also plays a crucial role in greening indazole synthesis. The development of catalysts like copper oxide nanoparticles supported on activated carbon (CuO@C) exemplifies this trend. nih.gov Such catalysts can be easily separated from the reaction mixture and reused, minimizing waste. A reported synthesis of 2H-indazoles and quinazolines utilized this catalyst in PEG-400, proceeding under ligand-free and base-free conditions, which further enhances its green credentials. nih.gov

These green methodologies offer significant advantages, including operational simplicity, the use of non-toxic and renewable reagents, and reduced energy consumption.

Table 1: Examples of Green Chemistry Approaches in Indazole Synthesis

Catalyst System Solvent Starting Materials Key Green Principles Reference
Lemon Peel Powder Dimethyl Sulfoxide (DMSO) 2-substituted aromatic aldehydes, hydrazine hydrate Use of natural/renewable catalyst, energy efficiency (ultrasound) researchgate.net
Copper(I) oxide nanoparticles (Cu₂O-NP) Polyethylene glycol (PEG 300) 2-chloro/2-bromobenzaldehydes, primary amines, sodium azide Use of green solvent, heterogeneous catalysis organic-chemistry.org
Copper oxide on activated carbon (CuO@C) Polyethylene glycol (PEG-400) 2-bromobenzaldehydes, primary amines, sodium azide Use of green solvent, heterogeneous/reusable catalyst, ligand-free and base-free conditions nih.gov

Flow Chemistry Applications for Indazole Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of indazoles, offering enhanced safety, scalability, and reproducibility compared to traditional batch processing. acs.org This methodology involves conducting reactions in a continuous stream through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

A significant application of flow chemistry is in the synthesis of 1H-indazoles from the reaction of o-fluorobenzaldehydes with hydrazines like tert-butyl carbazate. clockss.org By employing a continuous-flow strategy at high temperatures, researchers can achieve efficient synthesis in a highly controlled and safer manner, which is particularly important when dealing with potentially hazardous reagents or intermediates. clockss.org The optimization of reaction conditions, such as temperature, residence time, and reagent stoichiometry, can be rapidly achieved using design of experiment methodologies like the Box-Behnken design, leading to high yields. clockss.org

The advantages of flow chemistry are particularly evident in its ability to enable rapid synthesis of diverse indazole libraries on demand. acs.org This is valuable in medicinal chemistry and drug discovery for producing pharmaceutically relevant fragments. A general and versatile one-step route using a flow reactor has been reported for delivering a range of both known and novel indazoles. acs.org Continuous-flow platforms can be highly automated, streamlining the process from synthesis to optimization. researchgate.net This technology is not only suitable for advancing medicinal chemistry programs but also for the large-scale, on-demand manufacturing of key intermediates. acs.org

Table 2: Application of Flow Chemistry in Indazole Synthesis

Starting Materials Key Features of Flow Process Advantages Reference
o-Fluorobenzaldehydes, tert-butyl carbazate High temperature, optimized residence time and stoichiometry Improved safety, efficiency, and control; enables use of hazardous reagents researchgate.netclockss.org
General substrates for indazole formation One-step synthesis in a flow reactor Increased safety, improved reproducibility, enhanced scalability, rapid synthesis of diverse analogues acs.org

Table 3: List of Mentioned Compounds

Compound Name
This compound
1H-indazole
2H-indazole
2-substituted aromatic aldehydes
Hydrazine hydrate
Dimethyl Sulfoxide (DMSO)
Polyethylene glycol (PEG)
Polyethylene glycol 300 (PEG 300)
Polyethylene glycol 400 (PEG-400)
Copper(I) oxide
2-chlorobenzaldehyde
2-bromobenzaldehyde
Primary amines
Sodium azide
Copper oxide
Activated carbon
Quinazoline
o-fluorobenzaldehyde

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile compounds like this compound. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), producing a characteristic mass spectrum.

For this compound, the EI-MS spectrum shows a prominent molecular ion peak (M+) at an m/z of 208, which corresponds to the molecular weight of the compound. rsc.org The spectrum also displays a series of fragment ions that provide valuable structural information. Common fragmentation pathways involve the loss of a methyl group ([M-15]+), leading to a peak at m/z 193, and other cleavages of the indazole and phenyl rings, resulting in fragments at m/z 167, 139, 104, and 77. rsc.org The fragment at m/z 77 is characteristic of a phenyl group.

A representative table of the major fragments observed in the EI-MS of this compound is provided below.

m/zProposed Fragment
208[M]+ (Molecular Ion)
193[M-CH3]+
167[C13H11N]+
139[C10H7N]+
104[C7H6N]+
77[C6H5]+ (Phenyl cation)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision. nih.gov This allows for the calculation of the elemental composition of the molecule, providing unambiguous confirmation of its chemical formula. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For a related compound, methyl 1-phenyl-1H-indazole-3-carboxylate, HRMS (EI) analysis yielded a measured mass of 252.0927, which is in close agreement with the calculated mass of 252.0899 for the molecular formula C15H12N2O2. nih.gov While specific HRMS data for this compound (C14H12N2) is not detailed in the provided search results, the technique would be applied to confirm its calculated exact mass. The ability of HRMS to provide exact mass data is crucial for the definitive identification of newly synthesized compounds. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nih.govbloomtechz.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing an IR spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its structural features. rsc.org Key absorptions include those for C-H stretching of the aromatic rings, C=C and C=N stretching within the aromatic and indazole systems, and C-H bending vibrations.

A summary of the characteristic IR absorption bands for this compound is presented in the table below. rsc.org

Wavenumber (cm-1)Vibrational ModeFunctional Group
1594C=C StretchingAromatic Ring
1507C=C StretchingAromatic Ring
1443C-H BendingMethyl Group
750C-H Out-of-plane BendingAromatic Ring

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high accuracy.

While a specific crystal structure for this compound was not found in the search results, the structures of closely related indazole derivatives have been determined using this method. nih.govelsevierpure.comresearchgate.netiucr.orgmdpi.com For instance, the crystal structure of 1-methyl-5-nitro-3-phenyl-1H-indazole reveals that the indazole ring system is nearly planar. iucr.org In another example, the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole shows the indazole unit to be planar. researchgate.net These studies demonstrate the utility of X-ray crystallography in establishing the planarity of the indazole ring and the relative orientations of the substituent groups. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a widely used preparative technique for purifying organic compounds. mdpi.com In the synthesis of this compound and its derivatives, the crude reaction mixture is often subjected to column chromatography on silica (B1680970) gel. nih.govmdpi.commdpi.com A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the eluent. mdpi.commdpi.com By gradually increasing the polarity of the eluent, the desired compound can be separated from unreacted starting materials, byproducts, and other impurities. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to column chromatography. In the context of this compound, HPLC would be used to assess the purity of the final product with a high degree of accuracy. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a column packed with a stationary phase. A detector, such as a UV-Vis detector, is used to monitor the eluent, and the retention time and peak area are used to identify and quantify the compound. For instance, in the analysis of related indazole derivatives, HPLC was used to identify and separate different compounds in a mixture. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be employed to predict the reactivity of this compound. While specific DFT studies on this compound are not extensively detailed in the available literature, a proposed mechanism for the synthesis of related compounds, such as 6-bromo-3-methyl-1-phenyl-1H-indazole and 6-chloro-3-methyl-1-phenyl-1H-indazole, has been rationalized using DFT. nih.gov These calculations help in understanding the reaction pathways and the stability of intermediates, which are crucial for optimizing synthetic protocols. nih.gov For the broader class of indazole derivatives, DFT calculations have been used to determine optimized geometries and predict various physicochemical parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, including those involved in biological recognition.

Although a specific MEP map for this compound is not found in the reviewed literature, this technique is commonly applied to heterocyclic compounds to understand their interaction patterns with biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large molecule, typically a protein receptor.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates. While specific molecular docking studies targeting this compound are not detailed in the provided search results, the indazole scaffold is a common feature in many compounds that have been subjected to such analyses against various protein targets.

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can reveal important conformational changes that occur upon binding.

There is no specific information available from the search results regarding molecular dynamics simulations performed on complexes involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and minimizing the need for extensive experimental screening. nih.govdoaj.org

While specific QSAR models for this compound are not extensively documented in the provided literature, the development process for related indazole and pyrazole derivatives offers a clear framework. researchgate.net

2D-QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of the molecule. These descriptors can include physicochemical properties like molecular weight, logP, molar refractivity, and topological indices that describe molecular size, shape, and branching. nih.gov For a series of 1H-pyrazole derivatives, 2D-QSAR models were developed using a multiple linear regression (MLR) approach, which successfully identified key descriptors influencing their inhibitory activity. researchgate.net

3D-QSAR models provide a more detailed picture by considering the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. researchgate.netnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov

CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more nuanced understanding of the structure-activity relationship. researchgate.net

For a series of 1H-pyrazole inhibitors, both CoMFA and CoMSIA models were developed, revealing that electrostatic and steric fields were significant predictors of activity. researchgate.net The graphical output of these models, in the form of contour maps, highlights regions where modifications to the molecular structure would likely enhance or diminish biological activity.

The reliability of a QSAR model is paramount and is established through rigorous validation. nih.govresearchgate.net Validation confirms the model's robustness and its ability to make accurate predictions for new, untested compounds. nih.gov Key validation strategies include internal and external validation. researchgate.net

Internal Validation assesses the stability and predictive power of the model within the training set (the set of molecules used to build the model). The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q² or Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.netresearchgate.net

External Validation evaluates the model's ability to predict the activity of an external test set of compounds that were not used in model development. researchgate.net The predictive correlation coefficient (R²_pred) is a key metric here. nih.gov A reliable model should have strong correlations for both the training and test sets. researchgate.net

The table below summarizes common statistical parameters used to assess the validity of QSAR models, based on studies of related heterocyclic compounds. researchgate.netnih.gov

Parameter Description Acceptable Value
Coefficient of determination; measures the goodness of fit for the training set.> 0.6
Q² (or q²) Cross-validated correlation coefficient (LOO); measures internal predictive ability.> 0.5
R²_adj Adjusted R²; R² adjusted for the number of descriptors in the model.Close to R²
R²_pred (or R²_test) Predictive R² for the external test set; measures external predictive ability.> 0.6
RMSE Root Mean Square Error; measures the deviation between predicted and actual values.As low as possible

This table presents generally accepted threshold values for QSAR model validation. researchgate.netnih.gov

For instance, a 2D-QSAR model for 1H-pyrazole derivatives reported an R²_train of 0.9816 and a Q² of 0.9668, indicating a robust and internally predictive model. researchgate.net The corresponding 3D-QSAR models also showed excellent statistical significance, with a CoMFA model yielding a Q² of 0.664 and a CoMSIA model a Q² of 0.614. researchgate.net

Tautomeric Equilibrium and Stability Analysis

Tautomerism is a key phenomenon in heterocyclic chemistry, and for indazoles, it primarily involves the position of the proton on the nitrogen atoms of the pyrazole ring. This results in the existence of 1H- and 2H-indazole tautomers. The relative stability of these tautomers is crucial as it can influence the molecule's chemical reactivity, physical properties, and biological interactions.

Computational chemistry offers a reliable means to predict the relative stability of tautomers. Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, can determine the ground-state energies of different tautomeric forms. doaj.orgnih.gov

For the parent indazole molecule, numerous theoretical studies have concluded that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govnih.gov MP2/6-31G** calculations, for example, indicate that 1H-indazole is more stable than 2H-indazole by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This preference is a general trend for many indazole derivatives.

However, the energy difference between the tautomers can be small and influenced by substitution patterns. nih.gov For a series of 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-ones, DFT (B3LYP/6-31G**) calculations showed that the 2H tautomer was slightly more stable than the 1H form. doaj.orgnih.gov This highlights that while general trends exist, specific substitution, such as the phenyl group at the N1 position in this compound, fixes the tautomeric form, making the 1H-tautomer the only possible annular tautomer.

The following table shows calculated energy differences for tautomers of related indazole derivatives, illustrating the small energy gaps that can exist.

Compound Computational Method Phase Most Stable Tautomer Energy Difference (kJ·mol⁻¹)
IndazoleMP2/6-31G Gas1H15.0 nih.gov
3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31GGas2H4.80 nih.gov
3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G**Gas2H4.79 nih.gov

This table illustrates the relative stability of tautomers in related indazole systems.

The non-covalent interactions of this compound, particularly hydrogen bonding and aromatic (π-π stacking) interactions, are critical for its behavior in biological systems, such as binding to a protein active site. Computational methods are essential for characterizing these weak interactions. researchgate.netsciencepublishinggroup.net

Hydrogen Bonding: While the N1-proton is replaced by a phenyl group in this compound, the N2 nitrogen atom can still act as a hydrogen bond acceptor. researchgate.net Computational studies on related nitrogen-containing heterocycles use methods like DFT to optimize the geometries of hydrogen-bonded complexes and calculate interaction energies. sciencepublishinggroup.net Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to understand the nature and strength of these bonds. sciencepublishinggroup.net For example, in a study of benzimidazole (B57391) derivatives, NBO analysis was used to confirm the presence and characterize the strength of N-H···O hydrogen bonds in molecular dimers. sciencepublishinggroup.net

Chemical Properties and Reactivity of 3 Methyl 1 Phenyl 1h Indazole

The chemical properties and reactivity of 3-methyl-1-phenyl-1H-indazole are influenced by the interplay of the aromatic indazole core and the attached methyl and phenyl groups. The indazole ring system itself is aromatic and can undergo electrophilic substitution reactions. The presence of the phenyl group at the N1 position can influence the regioselectivity of these reactions. chemrxiv.org

The nitrogen atoms of the pyrazole (B372694) ring can also participate in reactions, such as N-alkylation. rsc.org The methyl group at the 3-position can potentially undergo reactions typical of benzylic positions, although the aromaticity of the indazole ring provides significant stability.

Research Applications of 3 Methyl 1 Phenyl 1h Indazole

While research on 3-methyl-1-phenyl-1H-indazole itself may not be as extensive as for some other indazole derivatives, it serves as an important model compound and a building block in synthetic chemistry. It can be used as a starting material for the synthesis of more complex molecules with potential biological activities. For example, derivatives of 3-phenyl-1H-indazole have been investigated for their anticandidal activity. nih.gov

The study of such specific indazole derivatives contributes to the broader understanding of the structure-activity relationships within the indazole class of compounds, aiding in the rational design of new therapeutic agents and functional materials.

Structure Activity Relationship Sar Studies of 3 Methyl 1 Phenyl 1h Indazole Derivatives in Biological Systems Pre Clinical Focus

Influence of Substituents at the N1 Position on Biological Activity

The substituent at the N1 position of the indazole ring plays a pivotal role in orienting the molecule within a biological target's binding site and influencing its physicochemical properties. The N1-phenyl group of the parent compound is a frequent site for modification in SAR studies.

Numerous pharmacologically interesting properties have been observed in N(1)–C(3)-disubstituted indazoles. austinpublishinggroup.com For instance, a series of N(1)-benzyl-substituted indazoles has been explored for various biological activities. austinpublishinggroup.com Research into anti-angiogenic agents involved the synthesis of N(1)-(substituted benzyl)-3-(4-methylphenyl)-1H-indazoles, highlighting the importance of the N1-substituent in this therapeutic area. researchgate.net

The nature of the N1-substituent can also dictate the regioselectivity of further reactions, which is a key consideration in synthetic strategies. nih.gov Studies on selective estrogen receptor degraders (SERDs) based on an indazole scaffold revealed that replacing an ethyl group with a cyclobutyl group at the N1 position enhanced potency. nih.gov This suggests that the size and conformation of the N1-substituent are critical for optimal interaction with the estrogen receptor. nih.gov

N1-Substituent ModificationBiological Target/ActivitySAR ObservationReference
Ethyl to CyclobutylEstrogen Receptor (ER-α)Enhanced degradation efficacy and potency. nih.gov
Substituted Benzyl (B1604629)Anti-angiogenicActivity is modulated by the substituents on the benzyl group. researchgate.net
Phenyl Isocyanate DerivativesAntiproliferative (Colon, Melanoma)N-phenyl-1H-indazole-1-carboxamides showed potent growth inhibition. nih.gov

Effects of Substituents at the C3 Position on Biological Activity

The C3 position of the indazole ring is another critical hotspot for modification. The methyl group in 3-methyl-1-phenyl-1H-indazole can be replaced with a wide array of functionalities to tune biological activity. The development of methods for the direct C3-functionalization of indazoles, such as C3-allylation to create quaternary stereocenters, has expanded the possibilities for SAR exploration. pnrjournal.com

In the pursuit of anticancer agents, the introduction of a hydrophobic group, such as a substituted phenyl, at the C3 position has been investigated. nih.gov For example, derivatives with an (E)-3,5-dimethoxystyryl group at C3 were synthesized and evaluated for their inhibitory activities against various cancer cell lines. nih.gov Other studies have shown that a carbohydrazide (B1668358) moiety at the C3 position is crucial for potent inhibition of the IDO1 enzyme. nih.gov Furthermore, some C3-monosubstituted indazoles have been evaluated as 5-HT4 receptor agonists, inhibitors of VEGFR-2 and cyclin-dependent kinase 1 (CDK1), and analogues of dopamine (B1211576) D2 receptor antagonists. austinpublishinggroup.com

C3-SubstituentBiological Target/ActivitySAR ObservationReference
(E)-3,5-DimethoxystyrylAnticancer (MCF-7, HCT116)Displayed moderate to significant inhibitory activities depending on other substitutions. nih.gov
Substituted PhenylAnticancerA hydrophobic group at C3 is a strategy to enhance anticancer activity. nih.gov
CarbohydrazideIDO1 Enzyme InhibitionThis moiety at C3 was found to be crucial for strong inhibitory activity. nih.gov
3(S)-thiomethyl pyrrolidineERK InhibitionResulted in a derivative with excellent potency and high selectivity for ERK 1/2. nih.gov

SAR of Other Peripheral Substitutions on the Phenyl Ring and Indazole Core

Substitutions on the benzonoid portion of the indazole core (positions C4, C5, C6, and C7) and on the N1-phenyl ring are vital for modulating a compound's activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Indazole Core Substitutions:

C4-Position : The introduction of a carboxamide group at the C4 position has been explored in the development of FGFR1 inhibitors. nih.gov

C5-Position : Aromatic ring substitution at the C5 position, often via Suzuki coupling, has been a successful strategy for discovering highly active and selective kinase inhibitors. mdpi.com This allows for the exploration of more targets and can significantly enhance biological activity. mdpi.com

C6-Position : In a series of anticancer agents, a hydrophilic group was introduced at the C6 position to complement a hydrophobic group at C3. nih.gov Specifically, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substituent led to a potent FGFR1 inhibitor. nih.gov

C7-Position : The C7 position has been a key site for modification in developing nitric oxide synthase (NOS) inhibitors. For example, 7-nitro-1H-indazole is a known inhibitor, and 7-methoxyindazole was found to be a potent inhibitor of nNOS activity in enzymatic assays. austinpublishinggroup.com Electron-withdrawing groups like NO2 or CO2Me at the C7 position can also strongly influence N-alkylation patterns, favoring N2 substitution. nih.gov

N1-Phenyl Ring Substitutions:

SAR studies on estrogen receptor degraders showed that incorporating larger substituents, such as a trifluoromethyl (CF3) group, on the para-position of the N1-phenyl ring improved degradation efficacy. nih.gov Similarly, for antiprotozoal 2-phenyl-2H-indazole derivatives, the presence of electron-withdrawing groups on the phenyl ring was important for activity. researchgate.net

PositionSubstituentBiological Target/ActivitySAR ObservationReference
C4CarboxamideFGFR1 InhibitionCrucial for inhibitory activity. nih.gov
C5Substituted Aromatic GroupsKinase InhibitionIntroduction of aromatic rings via Suzuki coupling can increase activity and selectivity. mdpi.com
C62,6-Dichloro-3,5-dimethoxyphenylFGFR1 InhibitionLed to a derivative with potent FGFR1 inhibitory activity. nih.gov
C7Nitro (NO2)Nitric Oxide Synthase (NOS)7-Nitro-1H-indazole and its analogues are NOS inhibitors. austinpublishinggroup.comresearchgate.net
N1-Phenyl (para)Trifluoromethyl (CF3)Estrogen Receptor (ER-α)Improved degradation efficacy. nih.gov

Role of Stereochemistry in Biological Activity

Stereochemistry is a fundamental aspect of drug action, often having a critical impact on target binding, metabolism, and distribution. nih.gov For derivatives of this compound, the introduction of chiral centers can lead to significant differences in biological activity between stereoisomers.

The synthesis of indazoles with a C3-quaternary chiral center is an emerging area. pnrjournal.com This creates a stereocenter directly on the indazole ring, which can have a profound influence on how the molecule interacts with its biological target.

While not based on the indazole scaffold itself, studies on other chiral heterocyclic compounds provide strong evidence for the importance of stereochemistry. For example, in a series of nature-inspired compounds, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.govnih.govresearchgate.net This striking difference suggests that cellular uptake mechanisms, such as amino acid transport systems, can be highly stereoselective. nih.govnih.gov Furthermore, molecular modeling has shown that specific stereochemical arrangements are required for efficient and irreversible binding to target enzymes. nih.govresearchgate.net These principles are directly applicable to chiral this compound derivatives, where the spatial arrangement of substituents can be the deciding factor between an active and an inactive compound.

Bioisosteric Replacements and Their Impact on SAR

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties while retaining the primary biological activity. nih.gov This involves substituting one atom or group of atoms with another that has similar physical or chemical properties.

A notable example involved a series of 5-substituted-1H-indazoles designed as inhibitors of human monoamine oxidase (hMAO). nih.gov In this study, the bioisosteric replacement of an amide linker with a 1,2,4-oxadiazole (B8745197) ring resulted in the most potent and selective human MAO B inhibitor of the series. nih.gov Molecular docking revealed that the increased flexibility of the 1,2,4-oxadiazole-containing compound allowed for better shape complementarity within the MAO B enzymatic cleft compared to its more rigid amide analogue. nih.gov

Another study demonstrated the relevance of bioisosteric interactions through the replacement of a carbon atom with a sulfur atom in a related heterocyclic system, which led to a significant increase in anti-inflammatory activity. nih.gov This was attributed to the formation of an additional π–sulfur bond with an amino acid residue in the target enzyme's active site. nih.gov In a different context, replacing a mercaptoacetamide group, which was associated with high toxicity, with a piperazine (B1678402) group improved the compound's profile and resulted in a derivative with a broad spectrum of antitumor activity and good selectivity. mdpi.com

Original GroupBioisosteric ReplacementBiological Target/ActivityImpact on SARReference
Amide Linker1,2,4-Oxadiazole RingMonoamine Oxidase B (MAO B)Increased potency, selectivity, and flexibility for better enzyme binding. nih.gov
CarbonSulfurAnti-inflammatorySignificant increase in anti-inflammatory activity, enabling π–sulfur interactions. nih.gov
MercaptoacetamidePiperazineAnticancer (K562 cells)Reduced toxicity while retaining potent and broad-spectrum antitumor activity. mdpi.com

Pre Clinical Biological Activity and Mechanistic Investigations of 3 Methyl 1 Phenyl 1h Indazole Analogues

Anti-cancer Activity Investigations (In vitro and Pre-clinical in vivo models)

The indazole nucleus is a core component of several clinically approved anti-cancer agents, primarily functioning as kinase inhibitors. nih.govnih.gov This has spurred the development and evaluation of novel indazole derivatives, which have demonstrated significant anti-cancer effects in both laboratory and animal studies. nih.govdoi.org

A key measure of anti-cancer potential is the ability of a compound to inhibit the growth and proliferation of cancer cells. Several analogues of 3-methyl-1-phenyl-1H-indazole have shown potent activity in this regard. For instance, one derivative, referred to in studies as compound 2f , demonstrated significant growth inhibitory activity against a variety of cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org Specifically, in studies involving the 4T1 breast cancer cell line, compound 2f effectively inhibited both cell proliferation and the formation of cell colonies, a crucial indicator of a tumor's ability to grow and metastasize. nih.govrsc.org

Another series of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides also exhibited notable antiproliferative activity. nih.gov Compound 1c from this series was evaluated against the National Cancer Institute's full panel of 60 human tumor cell lines, showing broad-spectrum growth inhibition with GI₅₀ values (concentration required to inhibit cell growth by 50%) between 0.041 and 33.6 μM, and a mean GI₅₀ of 1.90 μM. nih.gov This compound was particularly effective against colon and melanoma cancer cell lines. nih.gov

Further research into 1H-indazole-3-amine derivatives identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. mdpi.com A significant finding for this compound was its selectivity; it showed considerably lower toxicity towards normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. mdpi.comsemanticscholar.org

In Vitro Antiproliferative Activity of Selected Indazole Analogues
CompoundCancer Cell Line(s)Activity MetricValueReference
Compound 2fVariousIC₅₀0.23–1.15 μM rsc.org
Compound 1cNCI-60 PanelGI₅₀0.041–33.6 μM nih.gov
Compound 6oK562 (Leukemia)IC₅₀5.15 µM mdpi.com
Compound 6oHEK-293 (Normal)IC₅₀33.2 µM mdpi.comsemanticscholar.org

In a pre-clinical in vivo study, the anti-tumor activity of compound 2f was assessed in a mouse model bearing 4T1 tumors. The compound was found to suppress tumor growth in a dose-dependent manner without causing significant side effects, such as loss of body weight. nih.gov

Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer. A desirable characteristic of anti-cancer agents is the ability to selectively induce apoptosis in malignant cells. Investigations have shown that this compound analogues can trigger this process through various molecular pathways.

Compound 2f was found to promote apoptosis in 4T1 breast cancer cells in a dose-dependent fashion. nih.govrsc.org This was mechanistically linked to the modulation of key proteins in the apoptotic cascade, including the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org

Similarly, compound 6o was demonstrated to induce apoptosis in K562 leukemia cells. semanticscholar.org Flow cytometry analysis using Annexin V-FITC/PI staining confirmed that increasing concentrations of the compound led to a corresponding increase in the rate of both early and late apoptosis. semanticscholar.org The mechanism is believed to involve the inhibition of Bcl-2 family members and potential modulation of the p53/MDM2 pathway. mdpi.comsemanticscholar.org The tumor suppressor protein p53 is a central regulator of apoptosis, often activated in response to cellular stress to initiate cell-cycle arrest or cell death. nih.govmdpi.com

Modulation of Apoptotic Markers by Indazole Analogues
CompoundCell LineObserved EffectReference
Compound 2f4T1 (Breast)Upregulation of cleaved caspase-3 nih.govrsc.org
Upregulation of Bax
Downregulation of Bcl-2
Compound 6oK562 (Leukemia)Dose-dependent increase in apoptosis rate mdpi.comsemanticscholar.org
Inhibition of Bcl-2 family members

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. Studies on indazole analogues have revealed their potential to disrupt these processes.

Treatment of 4T1 breast cancer cells with compound 2f resulted in a significant, dose-dependent reduction in their ability to migrate and invade, as demonstrated by Transwell and wound-healing assays. nih.govrsc.org This inhibitory effect was associated with changes in the expression of key enzymes involved in extracellular matrix remodeling. Specifically, a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its natural inhibitor, tissue inhibitor of matrix metalloproteinase 2 (TIMP2), were observed. nih.govrsc.org

In a separate study, a series of 1H-indazole-3-carboxamide derivatives were developed as inhibitors of p21-activated kinase 1 (PAK1), a protein linked to tumor progression. The representative compound 30l from this series was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for invasion and metastasis. researchgate.net

Many indazole-based compounds exert their anti-cancer effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways that are often hyperactive in cancer. nih.govdoi.org Several specific kinase targets for indazole analogues have been identified.

Tyrosine Threonine Kinase (TTK): A significant focus of research has been on TTK (also known as Mps1), a key regulator of the mitotic spindle assembly checkpoint. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed as potent TTK inhibitors. nih.govosti.gov One compound, CFI-401870 , exhibited a TTK IC₅₀ of less than 10 nM and a GI₅₀ against HCT116 colon cancer cells of less than 0.1 μM. This compound demonstrated in vivo tumor growth inhibition in mouse xenograft models upon oral dosing. nih.gov Another class, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides, also yielded potent TTK inhibitors, such as compound 72 (CFI-400936) with a TTK IC₅₀ of 3.6 nM. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of tyrosine kinases is a validated target in cancer therapy. An indazole-based pharmacophore has been identified for the inhibition of FGFR kinases. researchgate.net Subsequent development led to a library of indazole-containing fragments that inhibited FGFR1-3 with IC₅₀ values in the micromolar range (0.8-90 μM). researchgate.net

Other Kinases: The broader applicability of the indazole scaffold is highlighted by its presence in drugs targeting a range of kinases. These include pazopanib (a multi-kinase inhibitor), merestinib (a c-Met inhibitor), and axitinib (a VEGFR/PDGFR inhibitor). nih.gov Furthermore, computational predictions for compound 2f suggested that its anti-cancer activity is likely mediated through the inhibition of various tyrosine kinases. nih.gov

The anti-cancer activity of indazole analogues is often the result of complex interactions with multiple cellular signaling pathways. A prominent mechanism identified is the modulation of the reactive oxygen species (ROS)-mitochondrial apoptotic pathway.

Studies on compound 2f revealed that its pro-apoptotic effect in 4T1 cells is directly linked to this pathway. nih.govrsc.org The compound was shown to increase the intracellular levels of ROS and decrease the mitochondrial membrane potential. nih.govrsc.org This disruption of mitochondrial function is a key step in initiating the intrinsic apoptotic pathway, which involves the release of signaling molecules like cytochrome c from the mitochondria, ultimately leading to the activation of caspases and cell death. nih.govnih.gov

Additionally, the investigation of compound 6o suggested its involvement in the p53/MDM2 signaling pathway. mdpi.comsemanticscholar.org The p53 protein acts as a crucial checkpoint in the cell, and its activation can halt the cell cycle or trigger apoptosis in response to damage. mdpi.com By interfering with this pathway, indazole analogues can potentially override the survival signals that allow cancer cells to proliferate uncontrollably.

Antimicrobial Activity Studies (In vitro)

In addition to their anti-cancer properties, various indazole derivatives have been investigated for their potential as antimicrobial agents. These heterocyclic compounds have demonstrated activity against a range of pathogenic microbes.

In one study, a series of novel 3-methyl-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. plu.mx All the synthesized compounds showed some level of antibacterial activity. Notably, compound 1d , identified as 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, exhibited the most potent activity against both bacterial strains when compared to the standard drug, ciprofloxacin, at a concentration of 300 μg/ml. plu.mx

Another study focused on 3-chloro-6-nitro-1H-indazole derivatives and tested their antileishmanial activity against three species of Leishmania. While activity was limited against L. tropica and L. major, several derivatives displayed moderate to strong activity against L. infantum. nih.gov

In Vitro Antimicrobial Activity of Selected Indazole Analogues
Compound SeriesTarget Organism(s)Key FindingReference
3-methyl-1H-indazole derivativesBacillus subtilis (Gram +) Escherichia coli (Gram -)Compound 1d showed the best activity against both strains compared to ciprofloxacin. plu.mx
3-chloro-6-nitro-1H-indazole derivativesLeishmania infantumSeven derivatives exhibited strong to moderate antileishmanial activity. nih.gov

These findings underscore the versatility of the indazole scaffold and suggest that with further structural modification, these compounds could be developed into novel therapeutic agents for treating infectious diseases.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of the indazole scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov A study involving newly synthesized 3-methyl-1H-indazole derivatives showed that these compounds possess activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). plu.mxsciengine.com One particular analogue, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, exhibited the most significant antibacterial activity against these strains when compared to the standard drug, ciprofloxacin. plu.mxsciengine.com

Further research into indazole-based thiadiazole hybrids has also shown potential antibacterial effects. These compounds were tested against several pathogenic bacteria, including E. coli, S. marcescens, P. aeruginosa (Gram-negative), and E. faecalis, S. epidermidis, S. aureus (Gram-positive), with azithromycin used as a reference drug. nih.gov Similarly, a series of N-methyl-3-aryl indazoles showed activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Bacillus megaterium. researchgate.netresearchgate.net The incorporation of a 1,2,3-triazole moiety into other heterocyclic structures has also been shown to enhance antibacterial properties, indicating its potential as a valuable functional group in designing new indazole-based antibacterial agents. beilstein-journals.org

Table 1: Antibacterial Activity of Selected Indazole Analogues
Compound/Analogue ClassBacterial Strains TestedKey FindingsReference
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazoleBacillus subtilis, Escherichia coliShowed the best activity compared to other synthesized derivatives. plu.mxsciengine.com
Indazole-based thiadiazole hybridsGram-positive & Gram-negative strains (e.g., S. aureus, E. coli)Screened for antibacterial potential against pathogenic species. nih.gov
N-methyl-3-aryl indazolesXanthomonas campestris, Bacillus cereus, E. coli, Bacillus megateriumDemonstrated dominant activity against tested bacterial strains. researchgate.netresearchgate.net

Antifungal Efficacy Against Fungal Strains (e.g., Candida species)

The emergence of fungal resistance to existing therapies has spurred the search for new antifungal agents. nih.gov Indazole analogues have emerged as a promising class of compounds in this area. nih.gov A series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.netnih.gov Within this series, a compound featuring an N,N-diethylcarboxamide substituent was identified as the most active against C. albicans and also against both miconazole-susceptible and resistant C. glabrata species. nih.gov

The structural versatility of the indazole scaffold allows for the development of hybrids with other heterocyclic systems known for antifungal properties. For instance, combining indazole with a 1,2,3-triazole moiety is a strategy that has been explored to develop novel antimicrobial agents. beilstein-journals.org Research has confirmed the activity of N-methyl-3-aryl indazoles against the fungal strain Candida albicans. researchgate.netresearchgate.net Furthermore, novel chromene derivatives incorporating a 1-phenyl-1H-1,2,3-triazol-4-yl moiety have been synthesized and their antifungal properties evaluated against the standard drug Amphotericin-B. niscpr.res.in The consistent findings across different studies underscore the potential of the 3-phenyl-1H-indazole scaffold in the development of new antifungal drugs. nih.gov

Antiparasitic Properties

Investigations into the biological activities of indazole derivatives have extended to their potential as antiparasitic agents. A notable study focused on the synthesis of 3-chloro-6-nitro-1H-indazole derivatives and their evaluation against three species of Leishmania, the protozoan parasites responsible for leishmaniasis. nih.gov

The results indicated that these indazole derivatives possess biological potency against Leishmania. nih.gov The inhibitory efficacy of the compounds was found to be dependent on the specific Leishmania species and the nature of the heterocyclic rings attached to the indazole core. For instance, against L. infantum, seven of the synthesized derivatives exhibited moderate to strong activity. nih.gov One compound, in particular, was highlighted as a promising growth inhibitor of Leishmania major. nih.gov These findings suggest that the indazole scaffold can serve as a valuable starting point for the discovery of new antileishmanial drugs. nih.gov Another study on 2-phenyl-2H-indazole derivatives also reported potent activity against protozoans such as E. histolytica, G. intestinalis, and T. vaginalis. nih.gov

Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)

While the precise mechanisms of antimicrobial action for many this compound analogues are still under investigation, some studies have begun to shed light on their potential modes of action. For newly synthesized thiazole derivatives showing promising activity against Candida species, it is suggested that their mechanism may involve interference with the fungal cell wall structure and/or the cell membrane. researchgate.net The effectiveness of antimicrobial agents is often linked to their ability to penetrate the microbial cell membrane, a property influenced by factors like lipophilicity. nih.gov For some thiazole derivatives, high lipophilicity was correlated with their high antifungal activity. researchgate.net

Although specific studies detailing DNA gyrase inhibition by this compound analogues are not extensively reported in the reviewed literature, this mechanism is a known target for other classes of antimicrobial compounds. Further mechanistic studies, including enzyme inhibition assays and molecular docking, are required to fully elucidate how these indazole derivatives exert their antimicrobial effects.

Anti-inflammatory and Analgesic Properties (Pre-clinical models)

The indazole nucleus is a core component of several known non-steroidal anti-inflammatory drugs (NSAIDs), such as benzydamine and bendazac, highlighting the therapeutic potential of this scaffold in treating inflammation and pain. nih.govresearchgate.net Pre-clinical studies on various indazole analogues have consistently reported significant anti-inflammatory and analgesic activities. researchgate.netnih.govbiotech-asia.org

In one study, newly synthesized indazole derivatives were evaluated for analgesic, anti-inflammatory, and antipyretic activities. biotech-asia.org The results showed that certain compounds exhibited significant effects in pre-clinical models. biotech-asia.org Similarly, research on oxazol-5(4H)-ones, another class of heterocyclic compounds, has demonstrated their potential as analgesic and anti-inflammatory agents, often compared against standard drugs like pentazocine. rjme.ro The development of novel carboxamides bearing a benzothiazole moiety, which shares structural similarities with indazole, has also yielded compounds with good anti-inflammatory and analgesic profiles in in vivo tests, such as the carrageenan-induced rat paw edema model. nih.gov These findings support the continued exploration of indazole derivatives as a source of new anti-inflammatory and analgesic agents. researchgate.net

Antioxidant Activity and Radical Scavenging Capabilities

Several studies have investigated the antioxidant potential of indazole analogues and related heterocyclic compounds. Antioxidants are crucial for mitigating the cellular damage caused by free radicals and reactive oxygen species. researchgate.net The evaluation of antioxidant activity is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netmdpi.com

A study on new thienyl-pyrazole derivatives, which are structurally related to indazoles, identified compounds with excellent DPPH and hydroxyl radical scavenging activities, comparable to standard antioxidants like ascorbic acid. nih.gov Similarly, research on 4-thiomethyl functionalised 1,3-thiazoles revealed that these compounds demonstrated a high level of DPPH radical inhibition. researchgate.net The presence of certain functional groups, such as a phenolic group, is a classic pharmacophore known to contribute to antioxidant potential. researchgate.net While direct data on this compound itself is limited in the provided context, the broader class of N-heterocycles, including pyrazoles and thiazoles, shows significant promise as radical scavengers and antioxidants. nih.govmdpi.com

Table 2: Antioxidant Activity of Structurally Related Heterocyclic Compounds
Compound ClassAssay UsedKey FindingsReference
Thienyl-pyrazole derivativesDPPH, Hydroxyl radical scavengingSome compounds showed excellent activity, comparable to ascorbic acid. nih.gov
4-thiomethyl functionalised 1,3-thiazolesDPPH radical scavengingHigh level of radical inhibition (70-98%) observed. researchgate.net
N-Methyl substituted thiazole-derived polyphenolsDPPH, ABTS, FRAP, CUPRACActivity influenced by the number and position of hydroxyl groups. mdpi.com

Other Investigational Biological Activities

The pharmacological profile of indazole analogues extends beyond the activities previously mentioned. The versatility of the indazole scaffold has made it a privileged structure in medicinal chemistry, leading to investigations into its efficacy in various other therapeutic areas. nih.govresearchgate.net

Pre-clinical studies have reported that indazole derivatives exhibit a wide range of other biological activities, including:

Anticancer activity : Several indazole-based compounds, such as pazopanib and axitinib, are clinically used anticancer agents. nih.govresearchgate.net Research continues to explore new derivatives for their potential to inhibit cancer cell proliferation and target enzymes like IDO1. nih.gov

Anti-HIV activity : The indazole nucleus has been identified in compounds with potential anti-HIV properties. researchgate.netnih.gov

Anti-diabetic activity : Certain indazole-endowed thiadiazole hybrid derivatives have been evaluated as potential anti-diabetic agents through the inhibition of enzymes like α-glucosidase. nih.gov

Enzyme inhibition : Indazole derivatives have been synthesized and tested as inhibitors for various enzymes, including thymidine phosphorylase and anaplastic lymphoma kinase (ALK), which are targets in cancer therapy. nih.govnih.gov

These diverse biological activities highlight the significance of the indazole core in drug design and its potential for the development of novel therapeutics for a wide array of diseases. nih.govresearchgate.net

Anti-HIV Activity

The indazole scaffold has been identified as a structure of interest in the development of novel anti-HIV agents. nih.gov Research in this area has explored the use of indazole derivatives as part of a strategy to improve the physicochemical properties of potent antiviral compounds.

In one such investigation, a novel oxazole scaffold was identified as a promising inhibitor of HIV-1 through cell-based screening. A subsequent structure-activity relationship (SAR) study led to the identification of a particularly potent inhibitor, compound 4k , which demonstrated a 50% effective concentration (EC50) of 0.42 μM and a therapeutic index (TI) of 50. nih.gov However, this class of compounds was hindered by poor aqueous solubility. nih.gov

To address this limitation, researchers developed potential prodrugs based on the indazole moiety. nih.gov Among these, an N-acyloxymethyl analogue, 11b , showed promising results by increasing aqueous solubility while also being susceptible to enzymatic hydrolysis, a key characteristic for successful prodrug activation. nih.gov This approach highlights the utility of the indazole core in overcoming pharmaceutical challenges in the development of anti-HIV therapeutics. Further studies are warranted to fully evaluate these analogues for their potential as prodrugs with improved pharmacokinetic profiles. nih.govresearchgate.net

Compound IDScaffoldBiological ActivityEC50 (μM)Therapeutic Index (TI)Note
4k OxazoleHIV-1 Inhibition0.4250Potent inhibitor suffering from poor solubility. nih.gov
11b Indazole ProdrugPotential ProdrugN/AN/ADesigned to improve solubility of parent compound. nih.gov

TRPV1 Receptor Antagonism

Analogues featuring the indazole core have been investigated for their ability to modulate transient receptor potential (TRP) ion channels, which are implicated in pain and sensation. nih.gov While much of this research has focused on the TRPA1 channel, related indazolone derivatives have been identified as novel antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov

The TRPV1 receptor is a ligand-gated ion channel that plays a critical role in mediating various types of pain. wikipedia.org A study focused on converting a series of diaryl amide TRPV1 antagonists into their corresponding "inverse amides" led to the development of potent benzimidazole (B57391) and indazolone derivatives. nih.gov Specifically, the indazolone 4a was identified as a novel TRPV1 receptor antagonist with good in vitro potency, making it a suitable candidate for oral evaluation in animal models of analgesia. nih.gov

In a separate line of research, a high-throughput screening campaign identified a 5-phenylindazole derivative as an antagonist of the related TRPA1 ion channel. novartis.com Extensive medicinal chemistry optimization of this indazole ring system led to the discovery of compound 31 , a potent and selective TRPA1 antagonist with an IC50 of 0.015 µM. novartis.com This compound also demonstrated robust activity in rodent models of inflammatory pain. novartis.com The success in identifying potent indazole-based antagonists for TRPA1 suggests a broader utility for this scaffold in targeting TRP channels. nih.gov

Compound IDScaffold TypeTargetActivityIC50 (µM)
4a IndazoloneTRPV1AntagonistData not specified nih.gov
31 5-phenylindazoleTRPA1Antagonist0.015 novartis.com

Modulation of G-protein Coupled Receptors

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. frontiersin.orgmdpi.com Research has demonstrated that the indazole scaffold can be effectively utilized to create potent and selective modulators of GPCRs.

A notable example is the development of a series of 1H-indazole compounds designed as selective β3-adrenergic receptor (β3-AR) agonists. nih.gov The β3-AR is a GPCR involved in regulating metabolism and smooth muscle relaxation. Through a process of systematic optimization of a lead compound, researchers identified compound 193 as a highly potent β3-AR agonist with a 50% effective concentration (EC50) of 18 nM. nih.gov This compound exhibited dose-dependent activity in marmoset urinary bladder smooth muscle, possessed a desirable metabolic stability and pharmacokinetic profile, and did not produce significant cardiovascular side effects in rats. nih.gov This work underscores the potential of indazole derivatives in the development of selective GPCR modulators for various therapeutic applications.

Compound IDScaffold TypeTarget GPCRActivityEC50 (nM)
193 1H-indazoleβ3-adrenergic receptorAgonist18 nih.gov

Herbicidal Properties

In the field of agrochemicals, indazole analogues have been synthesized and evaluated for their potential as herbicides. mdpi.comresearchgate.net These studies have shown that derivatives of indazole can act as potent inhibitors of plant growth.

One line of research focused on the design and synthesis of novel 6-indazolyl-2-picolinic acids. These compounds were tested for their inhibitory activity against Arabidopsis thaliana and several common weeds. mdpi.com The results indicated that the synthesized compounds generally exhibited excellent herbicidal properties. Structure-activity relationship studies revealed that the position of substituents on the indazole ring was critical for activity, with substitution at the 4-position yielding better inhibitory effects than substitution at the 5-position. Furthermore, compounds bearing electron-withdrawing substituents on the indazole ring demonstrated enhanced activity. mdpi.com

Another study investigated bicyclic 4,5,6,7-tetrahydro-2H-indazole derivatives. These compounds were tested under flooded paddy conditions and showed herbicidal effects against barnyard grass (Echinochloa crus-galli) and Monochoria, while displaying good tolerance in rice. researchgate.net One compound substituted with a methylthio group showed particularly potent herbicidal effects against paddy weeds at low application rates. researchgate.net

Compound SeriesKey Structural FeatureTarget WeedsFindings
6-Indazolyl-2-picolinic acidsSubstituents on indazole ringArabidopsis thaliana, various weedsSubstituents at the 4-position and electron-withdrawing groups enhance activity. mdpi.com
4,5,6,7-tetrahydro-2H-indazolesBicyclic indazole coreBarnyard grass, MonochoriaShowed potent and selective herbicidal activity in paddy conditions. researchgate.net

Advanced Medicinal Chemistry and Drug Design Principles Applied to the 3 Methyl 1 Phenyl 1h Indazole Scaffold

Rational Design and Optimization Strategies

Rational drug design, guided by an understanding of the target biology and compound structure-activity relationships (SAR), is a cornerstone of modern medicinal chemistry. For the 3-methyl-1-phenyl-1H-indazole scaffold, these strategies have been instrumental in enhancing potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the this compound core have been explored to probe the SAR and identify key structural features for various biological targets. For instance, in the pursuit of potent kinase inhibitors, modifications at the C5 and C6 positions of the indazole ring have been shown to significantly impact activity. A study on 1H-indazole-3-amine derivatives revealed that the presence of a para-fluorine on a phenyl substituent at the C5 position was crucial for antitumor activity. nih.gov This highlights the sensitivity of the scaffold to electronic and steric changes.

Furthermore, the nature of the substituent at the 1-position, in this case, the phenyl group, plays a critical role in orienting the molecule within the binding site of a target protein. Alterations to this phenyl ring, such as the introduction of various substituents, can modulate binding affinity and selectivity. For example, in the development of apoptosis signal-regulating kinase 1 (ASK1) inhibitors, systematic SAR efforts on 1H-indazole derivatives led to the discovery of potent compounds with excellent in vitro kinase activity. nih.gov

The optimization process often involves an iterative cycle of design, synthesis, and biological evaluation. The data gathered from these studies inform the next round of design, leading to a more refined understanding of the SAR and ultimately to the identification of lead compounds with improved therapeutic potential.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) has become a powerful strategy for the discovery of novel lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. The identified fragments, which typically bind with low affinity, are then grown or linked together to generate more potent, drug-like molecules.

The indazole moiety itself can be considered a key fragment that provides a versatile scaffold for elaboration. In the context of the this compound core, FBDD can be employed by deconstructing the molecule into its constituent fragments: the indazole ring, the methyl group, and the phenyl group. Screening of these and related fragments against a target can reveal crucial binding interactions.

A notable example of FBDD in the broader indazole class is the identification of 1H-indazole-3-carboxamide derivatives as potent and selective p21-activated kinase 1 (PAK1) inhibitors. nih.gov This discovery was initiated through a fragment-based screening approach. nih.govacs.org Subsequent optimization of the fragment hits, guided by structural biology and computational modeling, led to the development of highly potent inhibitors. nih.gov This demonstrates the utility of FBDD in identifying novel chemical matter for challenging targets, a principle that can be readily applied to the this compound scaffold.

Scaffold Hopping and Bioisosterism in Lead Optimization

Scaffold hopping and bioisosterism are powerful tools in medicinal chemistry used to modify a lead compound's core structure while retaining or improving its biological activity and physicochemical properties.

Scaffold hopping involves replacing the central molecular framework of a compound with a different, but functionally equivalent, scaffold. This strategy can lead to novel chemical series with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. For instance, researchers have successfully performed scaffold hopping from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org This strategic shift from one privileged heterocyclic scaffold to another highlights the potential of the indazole ring system in drug discovery.

Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This approach is frequently used to address issues such as metabolic instability, toxicity, or poor solubility. In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the phenyl ring at the 1-position could be replaced with other aromatic or heteroaromatic rings to modulate properties like lipophilicity and metabolic stability. cambridgemedchemconsulting.com Similarly, the methyl group at the 3-position could be replaced with other small alkyl or functional groups to probe for additional interactions with the target protein.

A study on 1H-indazole-bearing neuroprotective MAO-B inhibitors successfully employed bioisosteric replacement by introducing a 1,2,4-oxadiazole (B8745197) ring, which resulted in a potent and selective inhibitor. researchgate.net This demonstrates the power of bioisosterism to fine-tune the properties of indazole-based compounds.

The following table illustrates potential bioisosteric replacements for different parts of the this compound scaffold:

Original GroupPotential Bioisosteric ReplacementsRationale for Replacement
Phenyl ring at N1Pyridyl, Thienyl, Pyrazolyl, BicyclohexylModulate lipophilicity, improve metabolic stability, introduce new hydrogen bonding interactions. cambridgemedchemconsulting.com
Methyl group at C3Ethyl, Trifluoromethyl, Hydroxymethyl, AminoAlter steric bulk, modify electronic properties, introduce hydrogen bonding capability.
Benzene (B151609) part of indazolePyridine, Pyrimidine, ThiopheneChange core electronics, solubility, and potential for new vector interactions. cambridgemedchemconsulting.com

Multi-target Drug Design Based on Indazole Derivatives

The concept of "one drug, multiple targets" has gained significant traction in recent years, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. The this compound scaffold, with its ability to be readily functionalized, is well-suited for the design of multi-target agents.

Several marketed anticancer drugs with an indazole core, such as Pazopanib and Axitinib, are multi-kinase inhibitors, demonstrating the scaffold's capacity to interact with the ATP-binding site of various kinases. nih.gov By strategically modifying the substituents on the this compound core, it is possible to design compounds that inhibit multiple targets implicated in a particular disease.

For example, a research effort focused on developing multi-target-directed N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives for antiproliferative, antifungal, and antibacterial activities showcases the potential of heterocyclic scaffolds in multi-target drug design. nih.gov A similar approach could be applied to the this compound scaffold to develop novel agents with a broader spectrum of activity. The design of such compounds often involves incorporating pharmacophoric elements known to interact with different targets into a single molecule.

Application of Computational Tools in Compound Prioritization

Computational tools have become indispensable in modern drug discovery, enabling the rapid screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. These in silico methods play a crucial role in the optimization of the this compound scaffold.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a biological target. For indazole derivatives, docking studies have been instrumental in understanding their interaction with various enzymes, such as glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.gov By docking derivatives of this compound into the active site of a target protein, researchers can gain insights into the key interactions driving binding and use this information to design more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate predictive models that guide the design of new analogs with enhanced activity. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This information can then be used to search virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

The following table summarizes the application of various computational tools in the context of the this compound scaffold:

Computational ToolApplicationExample from Indazole Research
Molecular DockingPredicting binding modes and affinities of derivatives to target proteins.Understanding the binding of 3-amino-1H-indazoles to GSK3β. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Developing predictive models for biological activity based on chemical structure.Building models to predict the inhibitory activity of indazoles against GSK3β. nih.gov
Pharmacophore ModelingIdentifying the key 3D features required for biological activity to screen for new hits.Designing novel kinase inhibitors based on the indazole scaffold. nih.gov
Virtual ScreeningIn silico screening of large compound libraries to identify potential hits.Identifying new indazole-based inhibitors for various therapeutic targets. nih.gov

Through the synergistic application of these advanced medicinal chemistry principles, the this compound scaffold continues to be a rich source of inspiration for the discovery and development of novel therapeutic agents targeting a wide range of diseases.

Future Research Directions and Translational Potential Excluding Clinical Aspects

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of indazole derivatives is an area of continuous development, with a significant trend moving towards more efficient, cost-effective, and environmentally friendly methods. bohrium.combenthamscience.com Historically, the synthesis of heterocycles like indazoles often relied on expensive precious metal catalysts such as rhodium (Rh) and palladium (Pd). nih.govnih.gov Future research will intensify the focus on developing catalytic systems based on more abundant and less costly metals.

A promising direction is the use of cobalt (Co) and copper (Cu) catalysts. nih.govnih.gov For instance, air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes, offering an operationally straightforward and cost-effective route. nih.gov Synergistic cobalt and copper catalytic systems have also been explored for the synthesis of 1H-indazoles via C-H activation. nih.gov Copper-catalyzed methods, such as the use of Cu(OAc)₂·H₂O for the cyclization of o-haloaryl N-sulfonylhydrazones, provide a versatile approach that proceeds at lower temperatures with reduced catalyst loading compared to older methods. nih.gov

Catalytic SystemReaction TypeAdvantages
Cobalt(III)C–H Bond Functionalization/Addition/CyclizationCost-effective alternative to Rhodium, operationally simple, scalable. nih.gov
Cobalt(III)/Copper(II)Synergistic C-H ActivationAvoids expensive rhodium catalysts. nih.gov
Copper(I) Iodide (CuI)/TMEDASequential C-N and N-N Bond FormationOne-pot, three-component synthesis with good yields. caribjscitech.com
Copper(II) Acetate (B1210297) (Cu(OAc)₂)Intramolecular N-Arylation / CyclizationLower reaction temperatures and catalyst loading. nih.govbeilstein-journals.org
Silver(I)Intramolecular Oxidative C–H Bond AminationEfficient for synthesizing a variety of 1H-indazoles. nih.gov
Iodine-mediatedBenzyl (B1604629) C-H Functionalization / Oxidative AnnulationMetal-free approach with a proposed radical chain mechanism. nih.govcaribjscitech.com

Identification of New Biological Targets for Indazole Derivatives

Indazole derivatives are known to interact with a wide array of biological targets, primarily kinases, which are crucial in cancer and inflammatory diseases. nih.govnih.gov Future research will aim to identify novel targets for this versatile scaffold, thereby broadening its therapeutic potential.

Structure-based drug design, virtual screening, and molecular hybridization are powerful strategies being employed to discover new activities. nih.govmdpi.com For example, derivatives of 3-methyl-1H-indazole have been designed and identified as novel selective inhibitors of Bromodomain-containing Protein 4 (BRD4), a key epigenetic reader implicated in cancer. nih.gov This highlights a shift from traditional kinase targets to other important protein families involved in disease pathogenesis.

Other identified targets for various indazole derivatives include:

Tyrosine Threonine Kinase (TTK) : Essential for proper chromosome segregation during mitosis, making it an attractive anticancer target. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) : A family of receptor tyrosine kinases whose dysregulation is linked to cancer development. nih.gov

Epidermal Growth Factor Receptor (EGFR) : A well-established target in cancer therapy. nih.gov

Extracellular signal-Regulated Kinase1/2 (ERK1/2) : Key components of the MAPK signaling pathway, often hyperactivated in various cancers. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) : An immunosuppressive enzyme that is a target for cancer immunotherapy. nih.gov

c-Kit, PDGFRβ, and FLT3 : Multiple kinases that can be targeted simultaneously by a single indazole derivative. nih.gov

DNA Gyrase : An essential bacterial enzyme, representing a target for novel antimicrobial agents. sciforum.net

The exploration of indazole derivatives as inhibitors of targets in infectious diseases, such as the trypanothione reductase enzyme in Leishmania, also represents a significant avenue for future investigation. tandfonline.com

Indazole Derivative ClassBiological TargetKey Research Finding
3-methyl-1H-indazole derivativesBromodomain-containing Protein 4 (BRD4)Identified as selective inhibitors that suppress the downstream c-Myc protein. nih.gov
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTyrosine Threonine Kinase (TTK)Act as single-digit nanomolar TTK inhibitors. nih.gov
1H-indazole-based derivativesFibroblast Growth Factor Receptors (FGFR1-3)Inhibit FGFR1-3 in the micromolar range with excellent ligand efficiencies. nih.gov
1H-indazole derivativesEpidermal Growth Factor Receptor (EGFR)Displayed potent activity against EGFR and its T790M mutant with IC₅₀ values in the low nanomolar range. nih.gov
1H-indazole amide derivativesExtracellular signal-regulated kinase1/2 (ERK1/2)Showed very good enzymatic and cellular activity with IC₅₀ values in the nanomolar to low micromolar range. nih.gov
3-chloro-6-nitro-1H-indazole derivativesLeishmania trypanothione reductase (TryR)Identified as promising growth inhibitors of Leishmania major. tandfonline.com

Development of Advanced Computational Models for Predictive Pharmacology

Computational modeling is becoming indispensable in modern drug discovery, enabling faster and more cost-effective identification and optimization of lead compounds. nih.gov For indazole derivatives, the development of advanced computational models will be crucial for predicting their pharmacological properties.

Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and molecular docking are used to predict the biological activity of compounds based on their chemical structure. mdpi.com These models can rapidly screen large virtual libraries of indazole derivatives to identify candidates with high predicted affinity and selectivity for a specific biological target. nih.gov For example, virtual screening was successfully used to design a new series of 3-methyl-1H-indazole derivatives as BRD4 inhibitors. nih.gov

Future efforts will focus on creating more sophisticated and accurate predictive models by integrating multiple data types, including genomic, proteomic, and transcriptomic data. tudelft.nlresearchgate.net Machine learning and artificial intelligence algorithms will play a significant role in developing models that can predict not only bioactivity but also pharmacokinetic properties and potential toxicological hazards, thereby providing a more comprehensive profile of new indazole-based drug candidates early in the discovery process. mdpi.comresearchgate.net

Applications in Material Science or Agrochemicals

While the primary focus of indazole research has been in medicinal chemistry, their unique chemical properties suggest potential applications in other fields, particularly agrochemicals. bohrium.commdpi.com The development of novel fungicides, insecticides, and miticides is highly desirable to combat resistance to existing agents and reduce environmental impact. googleapis.com

Indazole derivatives have been investigated for their potential as:

Fungicides and Insecticides : Research has explored 2H-indazole-3-carboxamide compounds for their fungicidal and insecticidal activity. googleapis.com

Plant Growth Regulators : Esters and carboxamide derivatives of 1H-indazole-3-carboxylic acid have shown plant growth regulating activity. googleapis.com

Herbicides : The structural similarity of indazoles to other nitrogen-containing heterocycles used in agrochemicals, such as imidazoles, suggests a potential avenue for discovering new herbicides. researchgate.net

Growth Inhibitors : Studies have shown that 3-aryl-1H-indazoles can act as growth inhibitors for the roots and shoots of plants like wheat and sorghum, particularly at higher concentrations. researchgate.net

Future research in this area will involve the synthesis and screening of diverse libraries of indazole compounds, including 3-methyl-1-phenyl-1H-indazole derivatives, against a wide range of agricultural pests and for various plant growth-regulating effects. The goal is to develop effective and ecologically safer alternatives to current agrochemical products. googleapis.comresearchgate.net The application of indazoles in material science is less explored but remains a potential area for future investigation, for instance, in the development of novel organic materials with specific electronic or photophysical properties.

Design of Targeted Delivery Systems for Indazole Compounds

The efficacy of any therapeutic agent, including indazole-based compounds, can be significantly enhanced by ensuring it reaches its intended site of action in the body at the required concentration. Targeted drug delivery systems aim to achieve this, thereby improving therapeutic outcomes and reducing side effects. jns.edu.af

Future research will likely focus on developing targeted delivery systems for promising indazole compounds. This involves encapsulating or conjugating the drug with a carrier system that can navigate the biological environment and recognize specific cells or tissues. Strategies for targeted delivery include:

Passive Targeting : Utilizing nanoparticles, such as liposomes or polymeric nanoparticles, that can accumulate in specific tissues (like tumors) through the enhanced permeability and retention (EPR) effect. jns.edu.af Nano-based delivery can also improve the solubility of poorly water-soluble drugs and protect them from premature metabolism. jns.edu.af

Active Targeting : Modifying the surface of nanocarriers with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. This approach enhances the selectivity and cellular uptake of the drug.

While research into specific delivery systems for this compound is not yet prominent, the general principles of targeted drug delivery are highly applicable. Future work could involve formulating potent indazole inhibitors into nanocarriers to improve their pharmacokinetic profile and target them more effectively to cancer cells or other sites of disease.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methyl-1-phenyl-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves cyclization reactions or substitution on the indazole core. For example, Mannich base reactions with piperazine derivatives can yield intermediates like 3-(piperazin-1-yl)methyl-1H-indazole, which are further functionalized via hydrazine hydrate treatment or aromatic acid coupling under reflux (e.g., polyphosphoric acid catalysis) . Solvent choice (e.g., ethanol vs. DMF) and catalyst type significantly affect yield and purity. Characterization via IR, NMR, and mass spectrometry is critical for structural validation .

Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic and crystallographic methods?

  • Methodological Answer: Combine multiple analytical techniques:

  • IR spectroscopy identifies functional groups (e.g., N-H stretching in indazole at ~3400 cm⁻¹).
  • 1H/13C NMR resolves substituent positions (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • X-ray crystallography provides bond-length and angle data (e.g., C3-methyl substitution distorts the indazole ring, altering dihedral angles by ~5–10° compared to unsubstituted analogs) .
    • Comparative studies with known crystal structures (e.g., 3-morpholino-6-nitroindazole) help validate novel derivatives .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound derivatives?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer potential : Tubulin polymerization inhibition assays (via fluorescence-based methods) or cytotoxicity screening (MTT assays on cancer cell lines) .
  • Neurological targets : Radioligand binding assays for receptors like mGluR5 or AMPA, given structural similarities to known modulators .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced bioactivity?

  • Methodological Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to enhance binding to hydrophobic pockets in targets like tubulin or kinases .
  • Ring modifications : Replace the phenyl group with heteroaromatic systems (e.g., thiophene) to improve solubility while retaining activity .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at N1 of indazole) .

Q. What computational strategies improve the prediction of electronic and thermodynamic properties in this compound derivatives?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (B3LYP/6-31G* basis set recommended) .
  • Molecular Dynamics (MD) : Simulate binding stability in biological targets (e.g., mGluR5) using Amber or GROMACS .
  • Thermodynamic stability : Compare computed vs. experimental enthalpy values (e.g., deviations >2.4 kcal/mol suggest model refinements) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies. For example, discrepancies in IC50 values for tubulin inhibitors may arise from differences in protein isoform expression .
  • Orthogonal validation : Confirm hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What are the challenges in translating in vitro activity of this compound derivatives to in vivo models?

  • Methodological Answer:

  • Pharmacokinetics : Address poor bioavailability via prodrug strategies (e.g., esterification of hydroxyl groups) .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., CYP450-mediated oxidation of methyl groups) .
  • Toxicity profiling : Screen for off-target effects using panels like Eurofins’ SafetyScreen44 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.